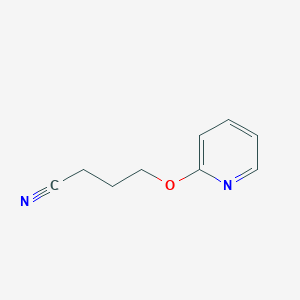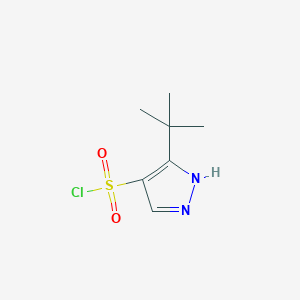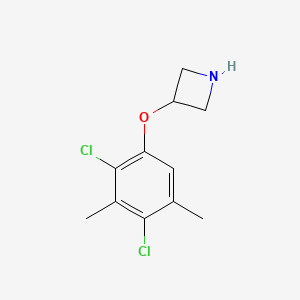![molecular formula C11H17Cl2N3O2 B1395437 2-[4-(ピリジン-2-イル)ピペラジン-1-イル]酢酸二塩酸塩 CAS No. 1334148-21-8](/img/structure/B1395437.png)
2-[4-(ピリジン-2-イル)ピペラジン-1-イル]酢酸二塩酸塩
概要
説明
2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is a chemical compound with the molecular formula C11H15N3O2·2HCl and a molecular weight of 294.18 g/mol. It is a derivative of piperazine and pyridine, featuring a piperazine ring substituted with a pyridin-2-yl group and an acetic acid moiety. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
科学的研究の応用
2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is widely used in scientific research due to its unique chemical properties and biological activity. It is employed in the development of pharmaceuticals, particularly as a building block for the synthesis of various drugs. The compound is also used in the study of biological systems, including enzyme inhibition and receptor binding assays. Additionally, it finds applications in the field of materials science, where it is used as a precursor for the synthesis of advanced materials.
作用機序
Target of Action
The primary target of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it’s also involved in inflammatory responses and the regulation of physiological functions in the gut .
Mode of Action
2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it prevents histamine from exerting its effects, thus acting as an antagonist . This interaction results in a decrease in the physiological effects associated with histamine, such as vasodilation, bronchoconstriction, smooth muscle contraction, and inflammation .
Biochemical Pathways
The compound’s action on the histamine H1 receptor affects the biochemical pathway of histamine signaling. Histamine, when bound to its receptor, initiates a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules further stimulate the release of intracellular calcium and the activation of protein kinase C, respectively . By blocking the histamine H1 receptor, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride inhibits these downstream effects.
Pharmacokinetics
As a derivative of hydroxyzine , it might share similar pharmacokinetic properties. Hydroxyzine is well absorbed from the gastrointestinal tract and widely distributed throughout the body. It is metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride’s action primarily involve the reduction of physiological responses mediated by histamine. This includes a decrease in inflammation, vasodilation, bronchoconstriction, and smooth muscle contraction . As a result, it is used for the management of allergies, hay fever, angioedema, and urticaria .
生化学分析
Biochemical Properties
2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme monoamine oxidase, where it acts as an inhibitor. This inhibition affects the breakdown of neurotransmitters such as serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. Additionally, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride interacts with G-protein coupled receptors, modulating their signaling pathways and influencing cellular responses .
Cellular Effects
The effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride on various cell types and cellular processes are profound. In neuronal cells, this compound enhances neurotransmitter release and synaptic plasticity, contributing to improved cognitive functions. It also affects cell signaling pathways, such as the cyclic adenosine monophosphate pathway, leading to altered gene expression and protein synthesis. In non-neuronal cells, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
At the molecular level, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride exerts its effects through several mechanisms. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. This binding interaction is facilitated by the pyridine ring, which forms hydrogen bonds with the enzyme’s active site residues. Additionally, the piperazine moiety interacts with G-protein coupled receptors, leading to conformational changes that activate downstream signaling pathways. These molecular interactions result in changes in gene expression and protein synthesis, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity for extended periods. It is susceptible to degradation under extreme conditions, such as high temperatures and acidic environments. Long-term studies have shown that prolonged exposure to 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride can lead to adaptive changes in cellular function, including altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive functions and improves mood by increasing neurotransmitter levels. At high doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse reactions. These findings highlight the importance of dose optimization in potential therapeutic applications .
Metabolic Pathways
2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s influence on metabolic pathways underscores its potential impact on overall cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride is transported and distributed through specific transporters and binding proteins. It is actively transported across cell membranes by organic cation transporters, facilitating its accumulation in target cells. The compound’s distribution is influenced by its binding affinity to plasma proteins, which affects its bioavailability and localization within tissues .
Subcellular Localization
The subcellular localization of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can be transported into the nucleus, influencing gene expression and nuclear receptor activity. The presence of targeting signals and post-translational modifications directs the compound to specific subcellular compartments, enhancing its functional specificity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride typically involves the reaction of piperazine with pyridine-2-carbonyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. After the reaction, the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency. The purification process may involve additional steps, such as filtration and chromatography, to achieve the desired purity level.
化学反応の分析
Types of Reactions: 2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperazines or pyridines.
類似化合物との比較
1-(2-pyridinyl)piperazine
1-(3-pyridinyl)piperazine
2-(4-methylpiperazin-1-yl)acetic acid dihydrochloride
特性
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10;;/h1-4H,5-9H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRCCIWIXQDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)

![6-hydroxy-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1395364.png)



![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)
![3-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395375.png)


